1-(4-METHYLPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PYRROLIDIN-2-ONE
Overview
Description
1-(4-METHYLPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines elements of isoquinoline, pyrrolidinone, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the pyrrolidinone moiety and the methylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce various pyrrolidinone analogs.
Scientific Research Applications
1-(4-METHYLPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-METHYLPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PYRROLIDIN-2-ONE include other isoquinoline derivatives, pyrrolidinone analogs, and methylphenyl compounds. Examples include:
- 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-phenyl-2-pyrrolidinone
- 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(4-chlorophenyl)-2-pyrrolidinone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-6-8-19(9-7-15)23-14-18(12-20(23)24)21(25)22-11-10-16-4-2-3-5-17(16)13-22/h2-9,18H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJTZAKSXGXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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